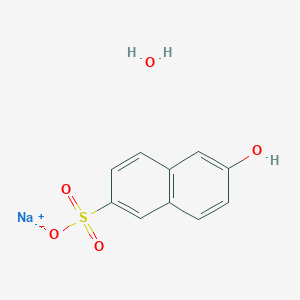
SodiuM 2-Naphthol-6-sulfonate Hydrate
Overview
Description
Sodium 2-Naphthol-6-sulfonate Hydrate is an organic compound with the molecular formula C₁₀H₇NaO₄S·xH₂O. It is commonly used as an intermediate in the synthesis of dyes and pigments. This compound is known for its high solubility in water and its ability to form stable solutions, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-Naphthol-6-sulfonate Hydrate typically involves the sulfonation of 2-naphthol. The process begins with the reaction of 2-naphthol with sulfuric acid and sodium sulfate at elevated temperatures. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the sulfonated product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-Naphthol-6-sulfonate Hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form naphthols.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Strong acids like hydrochloric acid or sulfuric acid are typically employed.
Major Products:
Oxidation: Quinones
Reduction: Naphthols
Substitution: Various substituted naphthalenes
Scientific Research Applications
Sodium 2-Naphthol-6-sulfonate Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a staining agent in various biological assays.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is utilized in the production of colorants for textiles and food products.
Mechanism of Action
The mechanism of action of Sodium 2-Naphthol-6-sulfonate Hydrate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The sulfonate group enhances its solubility and facilitates its interaction with hydrophilic environments. The naphthol moiety allows it to participate in aromatic interactions, contributing to its binding affinity .
Comparison with Similar Compounds
- Sodium 1-Naphthol-4-sulfonate
- Sodium 2-Naphthol-3,6-disulfonate
- Sodium 1-Naphthol-6-sulfonate
Comparison: Sodium 2-Naphthol-6-sulfonate Hydrate is unique due to its specific sulfonation position, which imparts distinct chemical properties. Compared to Sodium 1-Naphthol-4-sulfonate, it has different solubility and reactivity profiles. Its position on the naphthalene ring also influences its interaction with other molecules, making it suitable for specific applications in dye synthesis and biological staining .
Properties
IUPAC Name |
sodium;6-hydroxynaphthalene-2-sulfonate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVRFNCHOMKXQP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


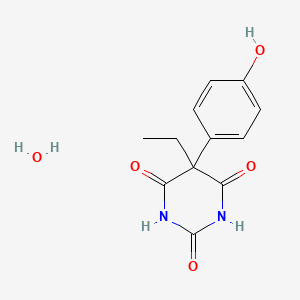
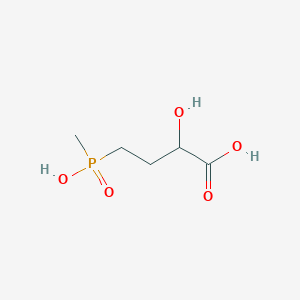
![tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3331348.png)
![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride](/img/structure/B3331354.png)
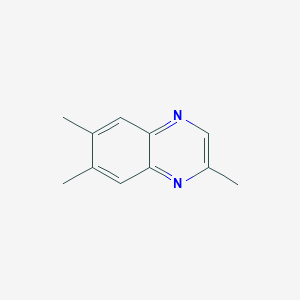
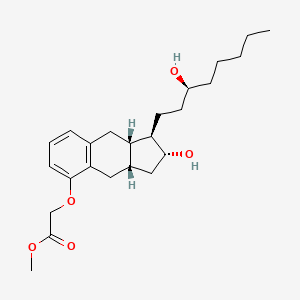
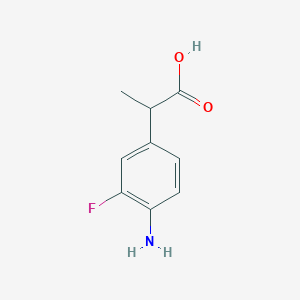
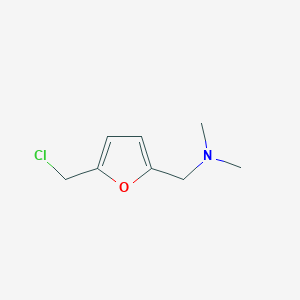
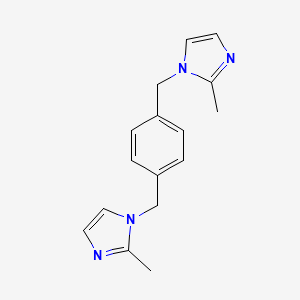

![3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine](/img/structure/B3331391.png)
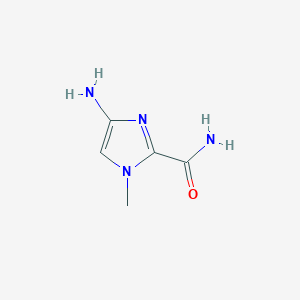
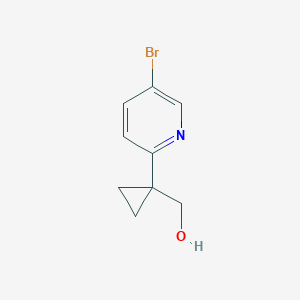
![6,8-Dimethylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3331413.png)
